molecular formula C9H15N3O2 B234751 Glycerol 2-phosphoglycerol CAS No. 145094-05-9

Glycerol 2-phosphoglycerol

Cat. No. B234751
CAS RN: 145094-05-9
M. Wt: 246.15 g/mol
InChI Key: XGZWQQYEKWDDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol 2-phosphoglycerol (G2P) is a chemical compound that plays a vital role in various biological processes. It is an intermediate in the glycolysis pathway and is involved in the synthesis of phospholipids, which are essential components of cell membranes. G2P is also involved in the regulation of energy metabolism and has been found to have potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of Glycerol 2-phosphoglycerol is not fully understood, but it is thought to act through various pathways in the body. Glycerol 2-phosphoglycerol has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. Glycerol 2-phosphoglycerol has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Glycerol 2-phosphoglycerol has been found to have various biochemical and physiological effects in the body. It has been shown to increase glucose uptake and utilization in cells, which can lead to increased energy production. Glycerol 2-phosphoglycerol has also been found to increase the production of ATP, which is the primary energy source for cells. Additionally, Glycerol 2-phosphoglycerol has been shown to increase the production of phospholipids, which are essential components of cell membranes.

Advantages and Limitations for Lab Experiments

Glycerol 2-phosphoglycerol has several advantages for use in lab experiments. It is readily available and can be synthesized easily through the glycolysis pathway. Glycerol 2-phosphoglycerol is also relatively stable and can be stored for extended periods without degradation. However, Glycerol 2-phosphoglycerol has some limitations for use in lab experiments. It can be difficult to isolate and purify, and its properties can vary depending on the source and method of synthesis.

Future Directions

There are several future directions for research on Glycerol 2-phosphoglycerol. One area of interest is its potential as a therapeutic agent for various diseases, including diabetes, cancer, and neurodegenerative disorders. Glycerol 2-phosphoglycerol has also been studied for its potential as a biomarker for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, Glycerol 2-phosphoglycerol has been studied for its potential as a dietary supplement, as it has been shown to improve energy metabolism and protect against oxidative stress in cells. Further research is needed to fully understand the potential applications of Glycerol 2-phosphoglycerol in these areas.

Synthesis Methods

Glycerol 2-phosphoglycerol can be synthesized through the glycolysis pathway, specifically through the conversion of dihydroxyacetone phosphate (DHAP) to Glycerol 2-phosphoglycerol by the enzyme glycerol-3-phosphate dehydrogenase. DHAP is a key intermediate in the glycolysis pathway and is produced from glucose through a series of enzymatic reactions.

Scientific Research Applications

Glycerol 2-phosphoglycerol has been studied extensively for its potential applications in scientific research. It has been found to have antioxidant properties and has been shown to protect against oxidative stress in cells. Glycerol 2-phosphoglycerol has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in cells.

properties

CAS RN

145094-05-9

Product Name

Glycerol 2-phosphoglycerol

Molecular Formula

C9H15N3O2

Molecular Weight

246.15 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 2,3-dihydroxypropyl hydrogen phosphate

InChI

InChI=1S/C6H15O8P/c7-1-5(10)4-13-15(11,12)14-6(2-8)3-9/h5-10H,1-4H2,(H,11,12)

InChI Key

XGZWQQYEKWDDAQ-UHFFFAOYSA-N

SMILES

C(C(CO)OP(=O)(O)OCC(CO)O)O

Canonical SMILES

C(C(CO)OP(=O)(O)OCC(CO)O)O

synonyms

glycerol 2-phosphoglycerol
glycerol 2-phosphorylglycerol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.